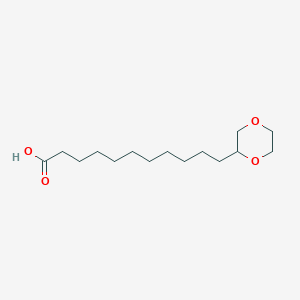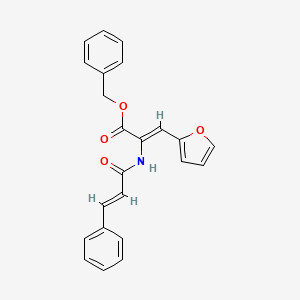
11-(1,4-dioxan-2-yl)undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(1,4-dioxan-2-yl)undecanoic acid, also known as DU11, is a synthetic surfactant molecule that has gained attention in the scientific community due to its unique properties. This molecule is composed of two parts: a hydrophobic tail and a hydrophilic head. The hydrophobic tail is made up of 11 carbon atoms, while the hydrophilic head contains a dioxane ring. DU11 has been synthesized using a variety of methods, and has been shown to have potential applications in scientific research.
Wirkmechanismus
11-(1,4-dioxan-2-yl)undecanoic acid works by lowering the surface tension between two substances, allowing them to mix more easily. This makes it useful as a surfactant, as it can help to stabilize emulsions and suspensions. 11-(1,4-dioxan-2-yl)undecanoic acid has also been shown to interact with biomolecules such as proteins and lipids, which could have potential applications in drug delivery and other biomedical applications.
Biochemical and Physiological Effects:
11-(1,4-dioxan-2-yl)undecanoic acid has been shown to have low toxicity and biocompatibility, making it a promising candidate for biomedical applications. Studies have shown that 11-(1,4-dioxan-2-yl)undecanoic acid can interact with cell membranes, and can affect the behavior of cells in culture. 11-(1,4-dioxan-2-yl)undecanoic acid has also been shown to have antimicrobial properties, which could make it useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
11-(1,4-dioxan-2-yl)undecanoic acid has several advantages for use in lab experiments, including its low toxicity, biocompatibility, and ability to stabilize emulsions and suspensions. However, 11-(1,4-dioxan-2-yl)undecanoic acid can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in large-scale experiments. Additionally, 11-(1,4-dioxan-2-yl)undecanoic acid can interact with other molecules in complex ways, which can make it difficult to predict its behavior in different experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 11-(1,4-dioxan-2-yl)undecanoic acid, including the development of new synthesis methods, the investigation of its interactions with biomolecules, and the development of new applications in drug delivery and other biomedical fields. Additionally, further research is needed to fully understand the biochemical and physiological effects of 11-(1,4-dioxan-2-yl)undecanoic acid, and to determine its potential as a new class of surfactant molecules.
Synthesemethoden
11-(1,4-dioxan-2-yl)undecanoic acid can be synthesized using a variety of methods, including esterification, amidation, and ring-opening polymerization. One common method involves the reaction of 11-bromoundecanoic acid with ethylene glycol in the presence of a catalyst. This results in the formation of 11-(1,4-dioxan-2-yl)undecanoic acid, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
11-(1,4-dioxan-2-yl)undecanoic acid has shown potential in a variety of scientific research applications, including as a surfactant for the preparation of nanoparticles, as a dispersant for graphene oxide, and as a stabilizer for emulsions. 11-(1,4-dioxan-2-yl)undecanoic acid has also been used as a template for the synthesis of mesoporous silica nanoparticles, which have potential applications in drug delivery and catalysis.
Eigenschaften
IUPAC Name |
11-(1,4-dioxan-2-yl)undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c16-15(17)10-8-6-4-2-1-3-5-7-9-14-13-18-11-12-19-14/h14H,1-13H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVDRCFTSWHOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5223606.png)




![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5223643.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)acrylamide](/img/structure/B5223646.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5223650.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5223658.png)
![butyl 4-{[bis(3-methylphenoxy)phosphoryl]amino}benzoate](/img/structure/B5223660.png)
![3,3-diethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3,4-dihydroisoquinoline sulfate](/img/structure/B5223663.png)
![3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5223669.png)

![1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5223685.png)